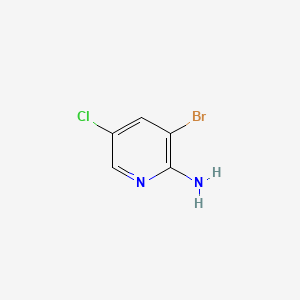

2-Amino-3-bromo-5-chloropyridine

Cat. No. B1272082

Key on ui cas rn:

26163-03-1

M. Wt: 207.45 g/mol

InChI Key: UWGGGYYCKDCTGN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04033975

Procedure details

To produce 2-amino-3-bromo-5-chloropyridine, 30 parts of chlorine are introduced in the course of 50 minutes, with slight cooling, into a solution of 37.6 parts of 2-aminopyridine in 160 parts of concentrated hydrochloric acid (36%). A solution of 53 parts of potassium bromide in 50 parts of water is then added, and a further 30 parts of chlorine are introduced within one hour at a temperature of about 35° C., whereby finally a light-yellow precipitate occurs. The mixture obtained is stirred for a further 30 minutes. The solution is afterwards poured on to ice, and the free halogen still present is removed by the addition of sodium bisulphite solution. There is now added, with ice-cooling, a solution of 95 parts of sodium hydroxide in 190 parts of water. The resulting beige-coloured precipitate is filtered off with suction, washed with ice-water and dried at 30° to 40° C. in a water-jet vacuum. There are obtained 74 parts (90% of theory) of 2-amino-3-bromo-5-chloropyridine, m.p. 78°-79° C.

[Compound]

Name

37.6

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

53

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Yield

90%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[ClH:8].[Br-:9].[K+].ClCl>O>[NH2:1][C:2]1[C:7]([Br:9])=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1 |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

37.6

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Two

[Compound]

|

Name

|

53

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

is stirred for a further 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The solution is afterwards poured on to ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the free halogen still present is removed by the addition of sodium bisulphite solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

There is now added, with ice-

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting beige-coloured precipitate is filtered off with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ice-water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried at 30° to 40° C. in a water-jet vacuum

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC=C(C=C1Br)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 90% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |